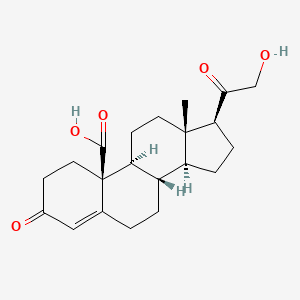

19-Oic-deoxycorticosterone

描述

Structure

3D Structure

属性

CAS 编号 |

81309-33-3 |

|---|---|

分子式 |

C21H28O5 |

分子量 |

360.4 g/mol |

IUPAC 名称 |

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-20-8-7-16-14(15(20)4-5-17(20)18(24)11-22)3-2-12-10-13(23)6-9-21(12,16)19(25)26/h10,14-17,22H,2-9,11H2,1H3,(H,25,26)/t14-,15-,16-,17+,20-,21+/m0/s1 |

InChI 键 |

RUPOMAOZPOVHQZ-XYNCURNNSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C(=O)O |

规范 SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O |

同义词 |

19-oic-11-deoxycorticosterone 19-oic-21-hydroxy-4-pregnen-3,20-dione 19-oic-deoxycorticosterone 19-oic-DOC deoxycorticosterone-19-oic |

产品来源 |

United States |

Biosynthesis of 19 Oic Deoxycorticosterone

Precursor Substrate Utilization

The primary precursor for the synthesis of 19-Oic-deoxycorticosterone is deoxycorticosterone (DOC). wikipedia.orgmedchemexpress.com DOC itself is a steroid hormone produced in the adrenal gland and serves as a precursor for the production of aldosterone (B195564). wikipedia.orgmedchemexpress.com The conversion of DOC to its downstream products, including this compound, is a key process in steroidogenesis.

Sequential Oxygenation Steps

The transformation of deoxycorticosterone to this compound proceeds through a series of sequential oxygenation reactions. This cascade introduces oxygen atoms at the C19 position of the steroid nucleus, leading to intermediates with increasing levels of oxidation.

The first step in this pathway is the hydroxylation of deoxycorticosterone at the 19-position, resulting in the formation of 19-Hydroxydeoxycorticosterone. This reaction is a critical initiating event that prepares the substrate for subsequent oxidation.

Following the initial hydroxylation, 19-Hydroxydeoxycorticosterone undergoes further oxidation to yield 19-Oxo-deoxycorticosterone (B1213727). nih.gov This intermediate represents the second oxygenation state in the biosynthetic pathway.

The final step in the sequence is the oxidation of 19-Oxo-deoxycorticosterone to form this compound, which is also known as 19-Carboxy-deoxycorticosterone. nih.gov This terminal oxidation completes the biosynthetic conversion from the initial deoxycorticosterone precursor.

Enzymatic Catalysis and Stereochemistry

The enzymatic machinery responsible for the sequential oxygenation of deoxycorticosterone is crucial to the biosynthesis of this compound. The enzyme aldosterone synthase (also known as cytochrome P-450(11)beta or CYP11B2) is involved in this metabolic pathway. nih.govwikipedia.orgtaylorandfrancis.comnih.govnih.govelsevierpure.com This enzyme catalyzes the multi-step conversion of 11-deoxycorticosterone to aldosterone, a process that involves hydroxylation at the 11-beta and 18 positions, followed by oxidation at the 18-position. wikipedia.orgtaylorandfrancis.com The conversion of 19-oxo-11-deoxycorticosterone to 19-oic-11-deoxycorticosterone is specifically catalyzed by the P-450(11)beta-reconstituted system. nih.gov The stereochemistry of these reactions is tightly controlled by the enzyme, ensuring the production of the correct stereoisomer of each intermediate and the final product.

| Precursor/Intermediate | Product | Enzyme |

| Deoxycorticosterone | 19-Hydroxydeoxycorticosterone | Aldosterone Synthase (CYP11B2) |

| 19-Hydroxydeoxycorticosterone | 19-Oxo-deoxycorticosterone | Aldosterone Synthase (CYP11B2) |

| 19-Oxo-deoxycorticosterone | This compound | Aldosterone Synthase (CYP11B2) nih.gov |

Role of Cytochrome P450 Monooxygenases in 19-Oxygenation

The key enzymes responsible for the 19-oxygenation of deoxycorticosterone belong to the cytochrome P450 superfamily, specifically the CYP11B subfamily of mitochondrial enzymes. aem-sbem.comresearchgate.net Both isozymes, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), have demonstrated the ability to catalyze hydroxylations at the 19-position, although their efficiencies and primary functions differ. aem-sbem.comnih.govovid.com These monooxygenases utilize molecular oxygen and electrons provided by a mitochondrial electron transfer system to introduce an oxygen atom into the steroid substrate. nih.gov

The biosynthesis is a sequential process. The first step is the hydroxylation of deoxycorticosterone to form 19-hydroxy-11-deoxycorticosterone. nih.gov This is followed by further oxidation to 19-oxo-11-deoxycorticosterone. nih.gov The final step in this specific pathway is the oxidation of the aldehyde group of 19-oxo-11-deoxycorticosterone to a carboxylic acid, yielding 19-oic-11-deoxycorticosterone. oup.com The enzyme cytochrome P-450(11)beta has been shown to catalyze this entire sequence of reactions. nih.govoup.com

Specificity and Mechanism of 19-Hydroxylase Activity

The 19-hydroxylase activity is a less common function of the CYP11B enzymes, which are primarily known for their 11β- and 18-hydroxylase activities essential for glucocorticoid and mineralocorticoid synthesis. researchgate.netnih.gov The ability of these enzymes to also target the C-19 position points to a degree of flexibility in their active sites. The regioselectivity of these enzymes is influenced by the specific isoform and the substrate's structure. For instance, rat CYP11B1 has been reported to possess C-19 hydroxylation activity.

The mechanism of hydroxylation by cytochrome P450 enzymes generally involves the activation of molecular oxygen at the heme iron center of the enzyme. nih.gov For the initial 19-hydroxylation of deoxycorticosterone, a reconstituted system with cytochrome P-450(11)beta demonstrated a specific turnover number, indicating a defined catalytic efficiency for this reaction. nih.gov

| Enzyme System | Substrate | Product | Turnover Number (mol/min/mol P-450) |

|---|---|---|---|

| Cytochrome P-450(11)beta-reconstituted system | 11-deoxycorticosterone | 19-hydroxy-11-deoxycorticosterone | 7.0 nih.gov |

Further Oxidative Steps by Related Enzyme Systems

Following the initial 19-hydroxylation, the same cytochrome P-450(11)beta enzyme system continues the oxidative cascade. nih.gov The newly formed 19-hydroxy-11-deoxycorticosterone is further oxidized at the C-19 position to yield 19-oxo-11-deoxycorticosterone. nih.gov

The final conversion of the 19-oxo-aldehyde to the 19-oic-carboxylic acid is also catalyzed by cytochrome P-450(11)beta. oup.com The general mechanism for the oxidation of aldehydes to carboxylic acids by P450 enzymes is proposed to involve an initial hydrogen abstraction from the aldehyde group, which is the rate-limiting step, followed by a rapid oxygen rebound. oup.comnih.gov This completes the biosynthesis of this compound.

Tissue and Cellular Localization of Biosynthesis

The production of this compound is not confined to a single organ, with both adrenal and extra-adrenal sites contributing to its presence in the body.

Adrenal Gland Production (e.g., Rat Adrenals)

The adrenal gland is a primary site for the synthesis of this compound. nih.govfrontiersin.org Studies using rat adrenal glands have demonstrated their capacity to convert deoxycorticosterone into 19-hydroxydeoxycorticosterone, 19-oxo-deoxycorticosterone, and this compound. nih.gov The enzymes responsible, CYP11B1 and CYP11B2, are located in the inner mitochondrial membrane of adrenal cortical cells. researchgate.net

CYP11B2, or aldosterone synthase, is characteristically expressed in the zona glomerulosa, the outermost layer of the adrenal cortex responsible for aldosterone production. aem-sbem.com However, studies have revealed that CYP11B2-expressing cells can also be found in other zones of the adrenal cortex, such as the zona fasciculata and even the zona reticularis, sometimes intermingled with CYP11B1-expressing cells. nih.govucl.ac.uknih.gov This distribution suggests that the biosynthesis of 19-oxygenated steroids like this compound may not be strictly limited to the zona glomerulosa. ucl.ac.uknih.gov CYP11B1 is primarily found in the zona fasciculata. researchgate.net

Extra-Adrenal Sites of Formation (e.g., Peripheral Tissues, Kidney)

Significant evidence points to the kidney as an important extra-adrenal site for steroid metabolism, including the potential formation of this compound and its derivatives. The kidney is known to be a site of synthesis for 19-nor-deoxycorticosterone, a potent mineralocorticoid, for which this compound is a precursor. nih.gov

Research has shown that the final stage of 19-nor-deoxycorticosterone synthesis occurs in the kidney, suggesting that its immediate precursors are also processed within this organ. nih.gov Studies using rat kidney inner medullary collecting duct cells in culture demonstrated the conversion of both 19-oxo-deoxycorticosterone and this compound to 19-nor-deoxycorticosterone. This provides strong evidence that the kidney, and specifically these tubular cells, possess the necessary enzymatic machinery to metabolize these 19-oxygenated precursors.

| Precursor (10 nM) | Tissue/Cell Type | Product | Conversion Rate after 24 hours (%) |

|---|---|---|---|

| 19-oxo-deoxycorticosterone | Rat kidney inner medullary collecting duct cells | 19-nor-deoxycorticosterone | 4.6 ± 1.0 |

| This compound | Rat kidney inner medullary collecting duct cells | 19-nor-deoxycorticosterone | 14.4 ± 1.4 |

This renal synthesis is significant as it suggests local production of potent mineralocorticoids or their precursors at their site of action. The presence of 19-nor-deoxycorticosterone in adrenal and renal venous blood of patients with aldosterone-producing adenomas further supports both adrenal and renal production of these related steroids. ucl.ac.uk

Metabolic Transformations and Downstream Products of 19 Oic Deoxycorticosterone

Other Conjugated Metabolites (e.g., Glucuronides)

Once formed, 19-nor-DOC undergoes further metabolism, primarily through conjugation, to facilitate its excretion. When radiolabeled 19-nor-DOC was infused intravenously in humans, the vast majority of its urinary metabolites were found to be glucuronosides. iaea.orgnih.gov A major conjugated metabolite identified in urine is 19-nor-DOC-21-glucuronoside. iaea.orgnih.gov In contrast, very little of the infused radioactivity was recovered as nonconjugated or sulfoconjugated steroids. iaea.orgnih.gov This indicates that glucuronidation is the principal pathway for the conjugation of the downstream product of 19-oic-DOC.

Excretion Pathways and Metabolite Profiling (e.g., Urinary Excretion)

The excretion of 19-oic-DOC metabolites is primarily studied through the urinary profiling of its key downstream product, 19-nor-DOC. Urinary excretion studies have revealed a seeming paradox: while intravenously administered 19-nor-DOC is almost entirely excreted as conjugated glucuronides, 19-nor-DOC is naturally present in urine in a free, nonconjugated form. iaea.orgnih.gov

Table 2: Urinary Metabolites of the 19-Nor-deoxycorticosterone Pathway

| Compound | Form in Urine | Origin/Significance |

| 19-Nor-deoxycorticosterone | Free (nonconjugated) | Naturally present; thought to be formed in the kidney/urine from 19-oic-DOC. iaea.orgnih.gov |

| 19-Nor-DOC-21-glucuronoside | Conjugated (glucuronide) | Major metabolite from systemically circulating 19-nor-DOC. iaea.orgnih.gov |

Regulation of 19 Oic Deoxycorticosterone Pathways

Interplay with Renin-Angiotensin System Components

The interplay is largely unidirectional: while the RAS does not appear to stimulate 19-oic-DOC production, the mineralocorticoid products of this pathway can suppress the RAS. In conditions of mineralocorticoid excess, such as Cushing's syndrome where ACTH-dependent steroids like DOC are overproduced, plasma renin activity is typically suppressed. nih.govoup.com This suppression is a physiological response to the sodium and water retention caused by the elevated mineralocorticoid activity of compounds like DOC and its derivatives. oup.comwikipedia.org Therefore, the 19-oic-DOC pathway is regulated by ACTH, and its downstream products, in turn, exert regulatory control over the renin-angiotensin system. nih.gov

Metabolic Shunting and Competition with Other Steroid Pathways

The rate of 19-oic-DOC synthesis is significantly influenced by the activity of other major steroidogenic pathways due to competition for a common precursor, deoxycorticosterone (DOC). nih.gov When enzymatic steps in competing pathways are inhibited, DOC can accumulate, leading to a "metabolic shunting" of this substrate towards the 19-hydroxylase enzyme and increased production of 19-oxygenated steroids. oup.com

A clear example of this shunting occurs when the 11β-hydroxylase and 18-hydroxylase pathways are less active. oup.com Since DOC is the substrate for both of these pathways, a decrease in their function leads to an accumulation of DOC. oup.com This surplus of substrate results in an increased flux into the alternative 19-nor-DOC pathway. oup.com

This phenomenon is dramatically illustrated in the genetic disorder 17α-hydroxylase deficiency. oup.comnih.gov In this condition, the enzyme responsible for producing cortisol and sex hormones is non-functional. nih.gov This blockage shunts the entire steroidogenic output towards the production of 17-deoxycorticosteroids, causing extremely elevated levels of DOC and corticosterone (B1669441). oup.comnih.gov Consequently, there is a massive increase in the urinary excretion of 19-nor-DOC, a potent mineralocorticoid derived from 19-oic-DOC, as the excess DOC precursor is funneled into this otherwise minor pathway. nih.govoup.comnih.gov

Biological Significance and Roles in Pre Clinical Investigations

Pathophysiological Implications in Animal Models of Mineralocorticoid Excess

The role of 19-oic-deoxycorticosterone as a precursor to the potent mineralocorticoid 19-nor-DOC places it at the center of investigations into experimental models of hypertension driven by mineralocorticoid excess.

Adrenal Regeneration Hypertension (ARH) is a classic experimental model in rats used to study low-renin hypertension. In this model, after enucleation of the adrenal glands, the regenerating adrenal tissue produces substances that lead to high blood pressure. utmb.edu Early research identified a potent, unidentified mineralocorticoid in the urine of these rats. utmb.edu This substance was later isolated and identified as 19-nor-DOC. nih.govutmb.edu

The current understanding is that the regenerating adrenal glands in ARH rats produce an excess of DOC metabolites, including 19-hydroxydeoxycorticosterone, 19-oxo-deoxycorticosterone (B1213727), and this compound. nih.gov These precursors are then converted into 19-nor-DOC in the kidneys. ahajournals.org This localized conversion in the kidney explains the presence of high levels of 19-nor-DOC in the urine of ARH rats while its levels in the blood serum remain undetectable. ahajournals.org The peripherally formed 19-nor-DOC is believed to be a significant contributor to the sodium retention and hypertension characteristic of the ARH model. ahajournals.org

Urinary Excretion of 19-nor-DOC in Adrenal Regeneration Hypertension (ARH) Model

| Group | Mean Urinary Free 19-nor-DOC (ng/day) |

|---|---|

| Normal Control Rats | 5.0 ± 1.1 |

| Rats with ARH (Day 23) | 7.9 ± 1.4 |

Data sourced from studies on rat models of ARH. ahajournals.org

Beyond the specific model of ARH, the pathway involving this compound is relevant to broader studies of mineralocorticoid imbalance. For instance, elevated excretion of 19-nor-DOC has also been observed in other hypertensive animal models, such as the spontaneously hypertensive rat (SHR). nih.gov This suggests that the peripheral conversion of adrenal-derived precursors like 19-oic-DOC to active mineralocorticoids is a mechanism that can contribute to the pathophysiology of different forms of hypertension.

The concept of a balance between mineralocorticoid and glucocorticoid receptor activation is crucial for maintaining homeostasis. nih.govmdpi.com Studies in animal models have shown that an imbalance favoring the mineralocorticoid pathway can lead to pathological changes. mdpi.com The production of 19-nor-DOC from this compound represents a key mechanism that can tip this balance, leading to a state of functional mineralocorticoid excess, thereby promoting conditions like sodium retention and increased blood pressure.

Interactions with Steroid Receptors (via its downstream metabolites)

The primary biological significance of this compound is realized through its conversion to 19-nor-deoxycorticosterone (19-nor-DOC), which is a potent agonist of the mineralocorticoid receptor (MR). ahajournals.org Bioassays have established that 19-nor-DOC possesses a mineralocorticoid potency that is 1.5 to 5.1 times greater than that of deoxycorticosterone (DOC). utmb.edu

Further investigation into its receptor interaction has revealed that 19-nor-DOC has a remarkably high affinity for the mineralocorticoid receptor. ahajournals.org In fact, studies have shown that its binding affinity for the MR is even higher than that of aldosterone (B195564), the body's principal mineralocorticoid. ahajournals.org Despite this high affinity, its effect on electrolyte transport is reported to be lower than that of aldosterone. ahajournals.org This potent interaction with the mineralocorticoid receptor is the molecular mechanism through which the downstream metabolite of this compound exerts its effects on blood pressure and electrolyte balance in preclinical models. ahajournals.org

Comparative Mineralocorticoid Activity

| Compound | Receptor Affinity | Potency |

|---|---|---|

| 19-Nor-deoxycorticosterone (19-nor-DOC) | Higher affinity for the mineralocorticoid receptor than aldosterone. ahajournals.org | 1.5 to 5.1 times more potent than Deoxycorticosterone (DOC). utmb.edu |

| Aldosterone | High | The principal endogenous mineralocorticoid. |

| Deoxycorticosterone (DOC) | Lower than 19-nor-DOC | Serves as a benchmark for potency comparison. |

Experimental Systems and Research Models for 19 Oic Deoxycorticosterone

Cell Culture Models (e.g., Rat Kidney Inner Medullary Collecting Duct Cells, COS-1 cells)

Cell culture models offer a more defined system than tissue incubations, allowing researchers to study the function of specific cell types in the metabolism of 19-oic-deoxycorticosterone.

Rat Kidney Inner Medullary Collecting Duct (IMCD) Cells: Cultured IMCD cells from rat kidneys have been instrumental in identifying the kidney as a key peripheral site for steroid metabolism. nih.gov Research using this model has provided direct evidence that these renal tubular cells can convert precursors into 19-nor-DOC. nih.gov Specifically, when this compound was added to the culture media of rat kidney IMCD cells, a significant portion (14.4% +/- 1.4%) was converted to 19-nor-DOC over a 24-hour incubation period. nih.gov In the same study, 19-oxo-DOC was also converted, though less efficiently (4.6% +/- 1.0%), while DOC and 19-OH-DOC were not converted at all. nih.gov This strongly supports the hypothesis that the adrenal gland produces precursors like this compound, which then travel to the kidney to be converted into the potent mineralocorticoid 19-nor-DOC by cells of the collecting duct. nih.gov

COS-1 Cells: COS-1 cells (derived from monkey kidney) are frequently used in steroid research as a host system for expressing specific steroidogenic enzymes. While direct studies on this compound metabolism in standard COS-1 cells are not prominent, they are widely used to characterize the activity of enzymes involved in its synthesis. For example, various cytochrome P450 enzymes can be expressed in COS-1 cells to study their ability to hydroxylate steroid precursors, a key step in the pathway leading to this compound. researchgate.net This model allows for the precise analysis of a single enzyme's function in a cellular context that lacks endogenous steroidogenic activity.

| Cell Model | Compound Tested | Key Findings | Reference |

|---|---|---|---|

| Rat Kidney Inner Medullary Collecting Duct (IMCD) Cells | This compound | Demonstrated a 14.4% conversion of 19-oic-DOC to 19-nor-DOC after 24 hours, identifying the collecting duct as a site of synthesis. | nih.gov |

| Rat Kidney Inner Medullary Collecting Duct (IMCD) Cells | 19-oxo-deoxycorticosterone (B1213727) | Showed a 4.6% conversion to 19-nor-DOC, indicating it is also a precursor, though potentially less direct than 19-oic-DOC. | nih.gov |

| COS-1 Cells | N/A (used for enzyme expression) | Used as a heterologous expression system to study the kinetics and substrate specificity of individual steroidogenic enzymes (e.g., CYPs) involved in the steroid synthesis pathways. | researchgate.net |

In Vivo Animal Models (e.g., Adrenalectomized Rats, Spontaneously Hypertensive Rats, Hamsters)

In vivo animal models are crucial for understanding the physiological and pathophysiological roles of this compound and its metabolites within a complete biological system.

Adrenalectomized Rats: Rats that have had their adrenal glands surgically removed (adrenalectomized) provide a clean model to study the effects of exogenously administered steroids and their peripheral conversion. Studies in adrenalectomized rats have been used to compare the mineralocorticoid activity of 19-oic-DOC and other related steroids. nih.gov When administered to these rats, this compound acetate (B1210297) was shown to increase the urinary excretion of free 19-nor-DOC. nih.gov Furthermore, this administration produced a mineralocorticoid effect, demonstrated by a decreased urinary sodium-to-potassium ratio. nih.gov These findings support the contention that 19-oic-DOC acts as a circulating precursor to 19-nor-DOC and that this conversion results in a tangible biological action on the kidney. nih.gov

Spontaneously Hypertensive Rats (SHR): The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension. Research in this model has explored the role of the 19-nor-DOC pathway in the development of high blood pressure. Studies have shown that urinary excretion of 19-nor-DOC is elevated early in the development of hypertension in the SHR. ahajournals.orgconnectedpapers.com Since 19-oic-DOC is the precursor to 19-nor-DOC, these findings indirectly implicate an altered regulation or flux through the 19-oic-DOC pathway in this hypertensive state. nih.gov

Hamsters: The hamster has been identified as a useful model because its adrenal glands metabolize deoxycorticosterone to produce both 11-hydroxylated and 19-hydroxylated products in roughly equal amounts. nih.gov In vivo studies on hamsters have not been as extensively reported in the context of 19-oic-DOC's systemic effects as those in rats. However, the in vitro data from hamster adrenals, which show the formation of a compound tentatively identified as 19-oic-DOC, suggest their potential as a model for studying the biosynthesis of this compound. nih.gov

| Animal Model | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| Adrenalectomized Rats | Administration of this compound acetate. | Increased urinary 19-nor-DOC excretion and produced a mineralocorticoid effect (decreased Na+/K+ ratio), confirming it as a bioactive precursor. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Measurement of urinary steroid excretion. | Elevated urinary 19-nor-DOC levels are observed early in the development of hypertension, suggesting a role for its precursor, 19-oic-DOC. | ahajournals.orgconnectedpapers.comnih.gov |

| Hamsters | In vitro adrenal mitochondria incubation. | Adrenal mitochondria metabolize DOC to 19-oxo-DOC and subsequently to a product tentatively identified as 19-oic-DOC. | nih.gov |

Reconstituted Enzyme Systems for Mechanistic Studies (e.g., Cytochrome P450 Systems)

To understand the precise biochemical reactions at a molecular level, researchers use reconstituted enzyme systems. These in vitro systems isolate the specific enzymes, their cofactors, and substrates from the rest of the cellular machinery.

Cytochrome P450 Systems: The conversion of 19-oxo-deoxycorticosterone to this compound is a critical oxidation step. Studies using a reconstituted cytochrome P450(11)beta system have provided direct evidence for this reaction. nih.gov In these experiments, 19-oxo-deoxycorticosterone was incubated with a system containing purified cytochrome P450(11)beta, adrenodoxin (B1173346), and adrenodoxin reductase. nih.gov Analysis of the reaction products by HPLC confirmed the formation of this compound. nih.gov This demonstrated that the P450(11)beta enzyme complex is responsible for catalyzing this specific conversion. nih.gov Further analysis in this study also revealed that this compound is somewhat unstable and can be non-enzymatically converted into 19-nor-deoxycorticosterone upon storage, highlighting a potential chemical step following the enzymatic formation. nih.gov Studies on adrenal mitochondrial P450 enzymes from rats after adrenal enucleation also point to the role of these enzymes in shunting DOC into the 19-Nor-DOC pathway. nih.govoup.com

| Enzyme System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Reconstituted Cytochrome P450(11)beta System | 19-oxo-deoxycorticosterone | Directly demonstrated that the P450(11)beta enzyme system catalyzes the conversion of 19-oxo-DOC to this compound. | nih.gov |

| Adrenal Mitochondrial P450 Enzymes | Deoxycorticosterone (DOC) | Alterations in P450 11β-, 18-, and 19-hydroxylase activities can lead to increased shunting of DOC into the pathway that forms 19-nor-DOC via its precursors. | nih.govoup.com |

Future Research Directions in 19 Oic Deoxycorticosterone Chemistry and Biology

Further Elucidation of Enzyme Regulation and Specificity

The biosynthesis of 19-oic-DOC is understood to be a multi-step enzymatic process. Research has shown that 11-deoxycorticosterone (DOC) is sequentially oxidized at the C-19 position to form 19-hydroxy-11-deoxycorticosterone (19-OH-DOC), then 19-oxo-11-deoxycorticosterone (19-oxo-DOC), and finally 19-oic-DOC. These conversions are catalyzed by a cytochrome P-450-dependent enzyme system. Specifically, the conversion of 19-oxo-DOC to 19-oic-DOC has been demonstrated to occur via a cytochrome P-450(11)beta-catalyzed reaction nih.gov.

However, the precise regulation of this enzymatic activity and its substrate specificity are not fully characterized. The cytochrome P450 enzymes, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), are highly homologous mitochondrial enzymes critical for corticosteroid synthesis. Both can perform 11β-hydroxylation, but CYP11B2 also possesses the 18-hydroxylase and 18-oxidase activities necessary for aldosterone (B195564) synthesis from DOC. Given that cytochrome P-450(11)beta is implicated in 19-oic-DOC formation, a critical area for future research is to determine which specific isozyme (CYP11B1, CYP11B2, or potentially others) is primarily responsible for the 19-oxidation of DOC and its derivatives.

Future studies should focus on:

Isozyme-Specific Catalysis: Investigating the kinetic parameters (Km and Vmax) of purified CYP11B1 and CYP11B2 with 19-oxo-DOC as a substrate to determine which enzyme is more efficient in producing 19-oic-DOC.

Regulatory Factors: Exploring the molecular factors that regulate the expression and activity of the enzyme(s) responsible for 19-oic-DOC synthesis. This includes the influence of tropic hormones like angiotensin II and ACTH, as well as local intra-adrenal factors.

Substrate Competition: Examining the substrate specificity in detail by assessing how other endogenous steroids might compete with 19-oxo-DOC for binding to the active site of the catalyzing enzyme. This will help to understand the physiological conditions under which 19-oic-DOC formation is favored.

Comprehensive Mapping of Its Complete Metabolic Network

Current evidence outlines a linear metabolic pathway leading to 19-oic-DOC. Studies in bovine adrenal preparations have established the sequence from DOC to 19-oic-DOC through 19-hydroxylated and 19-oxo intermediates. A significant subsequent step in the metabolic network is the nonenzymatic conversion of 19-oic-DOC into 19-nor-11-deoxycorticosterone (19-nor-DOC), a potent mineralocorticoid nih.gov. This spontaneous conversion has been observed during storage and is proposed to occur in vivo, potentially in the kidney nih.gov.

While this provides a foundational map, a comprehensive understanding of the complete metabolic network is lacking. It is crucial to determine the fate of 19-oic-DOC in various tissues and to identify any other potential metabolites.

Future research directions should include:

Tissue-Specific Metabolism: Conducting metabolic studies using tissue preparations from various steroidogenic and non-steroidogenic tissues (e.g., kidney, liver, brain, adipose tissue) to map the conversion of 19-oic-DOC and identify tissue-specific metabolites.

Confirmation of In Vivo Conversion: Utilizing in vivo animal models and stable isotope-labeled tracers to definitively track the conversion of 19-oic-DOC to 19-nor-DOC and quantify the extent of this conversion in different physiological and pathological states.

Identification of Further Metabolites: Employing advanced metabolomic techniques to search for other potential downstream metabolites of 19-oic-DOC, which may have been previously overlooked. One study suggested that in the bovine adrenal cortex, 19-oic-DOC is not further metabolized, but this needs to be confirmed in other species and tissues.

Enzymatic vs. Nonenzymatic Processes: Investigating the factors that influence the nonenzymatic conversion of 19-oic-DOC to 19-nor-DOC, such as pH and redox state, and exploring whether any enzymatic processes might also contribute to or regulate this conversion in vivo.

The established and proposed metabolic steps are summarized in the table below.

| Precursor | Enzyme/Process | Product |

| 11-Deoxycorticosterone (DOC) | Cytochrome P-450 | 19-Hydroxy-11-deoxycorticosterone |

| 19-Hydroxy-11-deoxycorticosterone | Cytochrome P-450 | 19-Oxo-11-deoxycorticosterone |

| 19-Oxo-11-deoxycorticosterone | Cytochrome P-450(11)beta | 19-Oic-deoxycorticosterone |

| This compound | Nonenzymatic | 19-Nor-11-deoxycorticosterone |

Investigation of Potential Biological Activities beyond Precursor Role

The primary recognized role of 19-oic-DOC is as a precursor to the highly potent mineralocorticoid, 19-nor-DOC. However, the intrinsic biological activity of 19-oic-DOC itself is an area that warrants significant further investigation. A study in adrenalectomized rats demonstrated that this compound acetate (B1210297) (19-oic-DOCA) administered at a high dose (10 µg) exhibited mineralocorticoid activity, as indicated by a decreased urinary Na+/K+ ratio. This suggests that 19-oic-DOC may have its own direct effects on mineralocorticoid receptors, albeit potentially with lower potency than its downstream metabolite.

In contrast, a related precursor, 19-oxo-DOC, was found to have an anti-mineralocorticoid effect at a lower dose (1 µg). This highlights the complex structure-activity relationships within this metabolic pathway and underscores the need to characterize the specific activity of each intermediate.

Future research should aim to:

Receptor Binding Assays: Perform competitive binding assays to determine the affinity of 19-oic-DOC for mineralocorticoid and glucocorticoid receptors, comparing it to aldosterone, cortisol, and its precursor/product steroids.

In Vitro Functional Assays: Use cell-based reporter assays to quantify the agonist or antagonist activity of 19-oic-DOC at steroid hormone receptors.

In Vivo Studies: Conduct dose-response studies in animal models to systematically evaluate the mineralocorticoid, glucocorticoid, and potential anti-mineralocorticoid effects of pure 19-oic-DOC on electrolyte balance, blood pressure, and other relevant physiological parameters.

Exploration of Novel Activities: Investigate potential effects of 19-oic-DOC on other cellular signaling pathways beyond the classical steroid hormone receptors, which could reveal novel biological functions.

Development of Advanced Analytical Techniques for Trace Metabolite Detection

The study of 19-oic-DOC and its metabolic network is heavily reliant on the ability to accurately detect and quantify this compound and its related steroids, which are often present at very low concentrations in biological samples. Historical studies have successfully used techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS) to identify 19-oic-DOC, often after derivatization (e.g., methylation) to improve its analytical properties researchgate.net. The mass spectrum of the methyl ester derivative of 19-oic-DOC has been characterized, showing a molecular ion peak at m/z 374.

A significant challenge in the analysis of 19-oic-DOC is its inherent instability, as it can spontaneously convert to 19-nor-DOC researchgate.net. This necessitates careful sample handling and storage procedures to prevent analytical artifacts. Modern analytical platforms, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offer superior sensitivity and specificity for steroid analysis and are well-suited for developing robust methods for 19-oic-DOC.

Future efforts in this area should focus on:

Sensitive and Specific Assays: Developing and validating highly sensitive UPLC-MS/MS or GC-MS/MS assays for the simultaneous quantification of 19-oic-DOC and its key metabolites (DOC, 19-oxo-DOC, 19-nor-DOC) in various biological matrices like plasma, urine, and adrenal tissue.

Stabilization Protocols: Establishing optimal protocols for sample collection, processing, and storage to minimize the nonenzymatic degradation of 19-oic-DOC, ensuring the accuracy of quantitative measurements.

Direct Measurement: Developing methods that can directly measure the unstable 19-oic-DOC without derivatization, which could simplify sample preparation and reduce analytical variability.

High-Throughput Methods: Adapting these advanced analytical methods for high-throughput screening to facilitate larger clinical and experimental studies on the role of the 19-oic-DOC pathway in health and disease.

Exploration of Synthetic Analogs for Biochemical Probe Development

Synthetic steroid analogs are invaluable tools for elucidating metabolic pathways and characterizing enzyme function. By systematically modifying the structure of a natural steroid, researchers can create probes that can act as selective enzyme inhibitors, affinity labels for protein purification, or stable mimics to study biological effects without metabolic conversion. To date, the development of synthetic analogs specifically targeting the 19-oic-DOC pathway has been limited.

The principles of developing steroidal enzyme inhibitors and substrate analogs are well-established in the broader field of steroidogenesis. For example, C-22-substituted steroid derivatives have been synthesized to act as substrate analogs and inhibitors of cytochrome P-450scc, providing insights into the enzyme's active site and mechanism. Similarly, potent and specific inhibitors have been designed for enzymes like 17β-hydroxysteroid dehydrogenase through structure-based approaches.

Future research should explore the synthesis and application of 19-oic-DOC analogs to:

Develop Selective Enzyme Inhibitors: Synthesize analogs of DOC, 19-OH-DOC, and 19-oxo-DOC designed to selectively inhibit the cytochrome P-450 enzyme(s) responsible for 19-oic-DOC production. Such inhibitors would be crucial for studying the physiological consequences of blocking this pathway.

Create Stable Analogs: Develop stable analogs of 19-oic-DOC that resist nonenzymatic conversion to 19-nor-DOC. These compounds would allow for a more accurate assessment of the intrinsic biological activities of 19-oic-DOC without the confounding effects of its potent metabolite.

Synthesize Labeled Probes: Create radiolabeled or fluorescently tagged analogs of 19-oic-DOC to be used as probes for identifying and characterizing potential binding proteins, receptors, or metabolizing enzymes.

Structure-Activity Relationship Studies: Generate a series of analogs with modifications at various positions of the steroid nucleus to systematically probe the structural requirements for enzymatic conversion and receptor interaction, thereby mapping the active sites of relevant proteins.

常见问题

Basic Research Questions

Q. What metabolic pathways lead to the formation of 19-Oic-deoxycorticosterone in mammalian systems?

- Methodological Answer : this compound is derived from deoxycorticosterone (DOC) via hydroxylation at the C19 position, followed by oxidation to form a carboxylic acid group. Rat adrenal glands catalyze this conversion using cytochrome P450 enzymes. Key analytical techniques for identifying these metabolites include thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-pressure liquid chromatography (HPLC) to confirm isopolarity with synthetic standards .

Q. How does this compound differ structurally and functionally from related steroids like 19-nor-deoxycorticosterone?

- Methodological Answer : Structurally, this compound retains the C19 carbon as a carboxylic acid group, whereas 19-nor-deoxycorticosterone lacks the C19 methyl group. Functionally, 19-nor-deoxycorticosterone exhibits potent mineralocorticoid activity, inducing hypertension and hypokalemia in rat models, while this compound’s bioactivity is less characterized. Comparative studies require in vivo models (e.g., unilaterally nephrectomized rats) and receptor-binding assays to assess differential effects on blood pressure and electrolyte balance .

Q. What experimental models are suitable for studying the hypertensive effects of this compound?

- Methodological Answer : Use Sprague-Dawley rats subjected to unilateral nephrectomy and adrenal regeneration. Administer this compound via subcutaneous injections (e.g., 100 µg/day in oil) and monitor systolic blood pressure, cardiac hypertrophy, serum electrolytes (Na⁺, K⁺), and renin activity. Control groups should receive vehicle-only injections to isolate steroid-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mineralocorticoid activity between this compound and its metabolites?

- Methodological Answer : Contradictions arise from differential metabolism across tissues. To address this:

- Perform isotope-labeled tracer studies to track metabolite conversion in adrenal vs. peripheral tissues.

- Use adrenal homogenates to confirm the absence of 19-nor-deoxycorticosterone synthesis, as rat adrenals lack the enzymes for this conversion.

- Validate findings with receptor competition assays (e.g., aldosterone receptor radioreceptor assays) to compare binding affinities .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Acidify urine to pH 1.0, extract with ethyl acetate, and purify via sequential chromatography (e.g., silica gel columns).

- Analytical Optimization : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative ion mode. Optimize collision energy (CE%) for product ions (e.g., m/z 403 → 309 for corticosterone analogs) to enhance sensitivity .

- Validation : Compare retention times and spectral data with authenticated standards and spike recovery experiments .

Q. How should researchers design experiments to investigate the role of this compound in adrenal regeneration hypertension (ARH)?

- Methodological Answer :

- Animal Model : Castrate male rats, remove one adrenal gland, and induce adrenal regeneration. Collect urine during regeneration for metabolite profiling.

- Intervention : Administer this compound or its precursors and measure blood pressure, cardiac mass, and serum corticosterone.

- Controls : Include sham-operated rats and DOCA-treated groups to distinguish ARH-specific effects.

- Data Analysis : Correlate urinary this compound levels with hypertension severity using multivariate regression .

Q. What methodologies are critical for synthesizing this compound analogs to study structure-activity relationships?

- Methodological Answer :

- Chemical Synthesis : Start with DOC as a precursor. Use Jones oxidation to convert C19 hydroxyl to a carboxylic acid. Confirm purity via nuclear magnetic resonance (NMR) and melting point analysis.

- Biological Testing : Assess hypertensive effects in rodent models and compare with 19-nor-DOCA. Measure binding affinity to mineralocorticoid receptors (MR) using transfected COS-7 cells expressing human MR .

Data Contradiction Analysis

Q. Why do some studies report minimal hypertensive effects of this compound despite its structural similarity to active steroids?

- Methodological Answer : Discrepancies may stem from:

- Dosage and Administration : Lower bioavailability due to rapid renal clearance or inadequate dosing regimens.

- Metabolic Inactivation : Carboxylic acid groups may reduce membrane permeability or enhance degradation.

- Experimental Design : Use hypertensive-sensitive strains (e.g., Dahl salt-sensitive rats) and ensure sufficient treatment duration (>21 days) to observe effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。